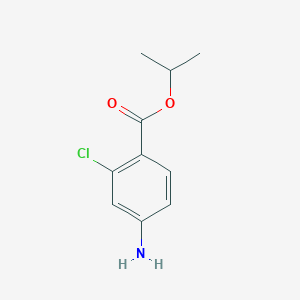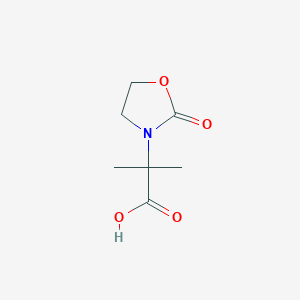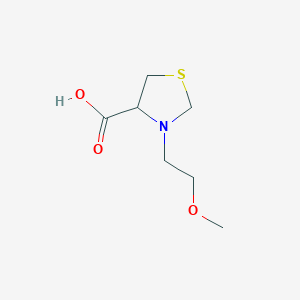
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride
Overview
Description
“2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Hydrochloride” is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H . This indicates that the molecule consists of a thiazole ring attached to a chlorophenyl group and an ethanamine group. The compound also forms a salt with hydrochloric acid, as indicated by the .ClH at the end of the InChI code. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 275.2 .Scientific Research Applications
QSAR Analysis of Thiazole Derivatives
Researchers have utilized quantitative structure-activity relationship (QSAR) analyses to explore the H1-antihistamine activity of thiazole derivatives, including compounds similar to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride. These studies have employed chromatographic data and regression analysis to establish correlations between the chemical structures of thiazole derivatives and their biological activities. This approach aids in predicting the pharmacological activity of new drug candidates based on their chemical structures (Brzezińska et al., 2003); (Brzezińska & Kośka, 2004).
Corrosion Inhibition
Another significant application of thiazole derivatives is in the field of corrosion inhibition. A study highlighted the use of similar compounds for preventing corrosion of iron in acidic environments. Theoretical simulations such as density functional theory (DFT) calculations and molecular dynamics simulations were utilized to predict the corrosion inhibition performances of these molecules, demonstrating their potential as corrosion inhibitors in industrial applications (Kaya et al., 2016).
Antiviral Activity
Furthermore, thiazole derivatives have been explored for their antiviral activities. A study synthesized new sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole and evaluated their anti-tobacco mosaic virus activity. This research showcases the potential of thiazole compounds in developing antiviral agents (Chen et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIEICHKUIVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718812 | |
| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187830-55-2 | |
| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)
![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)









